2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The solid obtained is then suction filtered, washed with water, dried, and purified by column chromatography .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compounds .Chemical Reactions Analysis
The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to the control drug sorafenib .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. They have tunable photophysical properties, and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Synthesis and Biological Applications
Antitumor and Antimicrobial Activities : The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions to afford various heterocyclic compounds have been explored. Some of these compounds, including substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and pyrazolopyrimidinones, exhibited cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to standard treatments like 5-fluorouracil. Additionally, their antimicrobial activities were evaluated, showing promise for further exploration in pharmaceutical applications (Riyadh, 2011).
Antibacterial Activity : A study on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction highlighted their potential antibacterial properties. The subsequent creation of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity underscored the utility of these compounds in addressing bacterial infections (Rostamizadeh et al., 2013).
Anti-5-Lipoxygenase and Anticancer Agents : Research into the synthesis of pyrazolopyrimidines derivatives has revealed their potential as anti-5-lipoxygenase agents and their cytotoxicity against certain cancer cell lines, indicating their potential in the development of new anticancer drugs (Rahmouni et al., 2016).
Antimicrobial Activity Against Resistant Strains : The synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines has demonstrated antimicrobial activity against multi-drug-resistant bacterial strains, offering a new avenue for the development of antimicrobial agents (Sheikhi-Mohammareh et al., 2020).
Regioselective Synthesis and Chemical Diversity : Investigations into the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have further expanded the chemical diversity and potential applications of these compounds in medicinal chemistry and drug development (Drev et al., 2014).
Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the exploration of their potential applications in various fields such as materials science and biological interactions . Further studies could also focus on improving their synthetic methodologies and understanding their optical properties .
Properties
IUPAC Name |
2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVWQWSOSCXUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.